2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Overview
Description
2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is an organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical properties of the molecule. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The compound can modulate various signaling pathways, leading to changes in cellular functions and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl group and is used as a pharmaceutical building block.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]: Another compound with a similar structure, used in medicinal chemistry.
Uniqueness
2-METHYL-5-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-methyl-5-[2-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3/c1-11-10-16-13-7-3-5-9-15(13)22-17(24(16)23-11)12-6-2-4-8-14(12)18(19,20)21/h2-10,17,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRGKHDIYHLUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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